molecular formula C3H6N4O B3021554 (5-amino-1H-1,2,4-triazol-3-yl)methanol CAS No. 27277-03-8

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B3021554
CAS No.: 27277-03-8
M. Wt: 114.11 g/mol
InChI Key: WQWSMVWRGAFPJX-UHFFFAOYSA-N
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Description

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group at the 5-position and a hydroxymethyl group at the 3-position of the triazole ring It is a white crystalline solid that is soluble in water and various organic solvents

Mechanism of Action

Target of Action

1,2,4-triazole derivatives have been reported to possess a wide range of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It is known that the nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives have good pharmacodynamic and pharmacokinetic profiles, and low toxicity . The compound is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This solubility profile could impact the bioavailability of the compound.

Result of Action

It is known that some 1,2,4-triazole derivatives show greater efficacy than fluconazole, mostly towards candida albicans and rhodotorula mucilaginosa species, with mic values ≤ 25 µg/ml .

Action Environment

It is known that the cationic form of 5-amino-1h-1,2,4-triazole-3-carbohydrazide can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J) .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with formaldehyde in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of (5-amino-1H-1,2,4-triazol-3-yl)carboxylic acid.

    Reduction: Formation of (5-amino-1H-1,2,4-triazol-3-yl)methanamine.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-amino-1H-1,2,4-triazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as an antifungal and antibacterial agent, and its derivatives are being studied for their anticancer properties.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-amino-1H-1,2,4-triazol-3-yl)acetic acid
  • (5-amino-1H-1,2,4-triazol-3-yl)propanamide
  • (5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide

Uniqueness

(5-amino-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the triazole ring. This dual functionality allows for diverse chemical modifications and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSMVWRGAFPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950001
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63870-39-3, 27277-03-8
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
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Record name 27277-03-8
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Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-1H-1,2,4-triazol-3-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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